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The accurate diagnosis of hypolactasia, or lactase deficiency, is a critical step in both clinical

practice and research settings. While several methods exist, this guide provides an in-depth

comparison of two prominent non-invasive techniques: the Gaxilose test and genetic testing.

This document outlines the experimental protocols, presents comparative performance data,

and illustrates the underlying principles and workflows.

Introduction to Diagnostic Approaches
Hypolactasia is a common condition characterized by a genetically determined decrease in the

activity of the lactase-phlorizin hydrolase (LPH) enzyme in the small intestine after weaning.

This can lead to lactose malabsorption and, in some individuals, symptoms of lactose

intolerance. The diagnostic landscape for hypolactasia has evolved from invasive intestinal

biopsies to more patient-friendly, non-invasive methods.

The Gaxilose test is a functional assay that measures the activity of the lactase enzyme. It

relies on the oral administration of a synthetic disaccharide, 4-galactosylxylose (Gaxilose),

which is cleaved by lactase into galactose and D-xylose. The amount of D-xylose subsequently

absorbed and excreted in the urine is proportional to the lactase activity in the small intestine.

[1]

Genetic testing, on the other hand, identifies specific single nucleotide polymorphisms (SNPs)

in the LCT gene (or its regulatory region in the MCM6 gene) that are strongly associated with
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lactase persistence or non-persistence (hypolactasia).[2] The most well-studied polymorphism

in Caucasian populations is the C/T-13910 variant.[3] Individuals with the C/C-13910 genotype

are predisposed to adult-type hypolactasia.[2]

Comparative Performance Data
The diagnostic accuracy of the Gaxilose test and genetic testing has been evaluated in several

studies, often with differing results depending on the reference standard used (e.g., intestinal

biopsy, hydrogen breath test, or clinical symptoms). The following tables summarize key

performance indicators from comparative studies.

Table 1:

Gaxilose Test -

Diagnostic

Accuracy

Study
Reference

Standard
Sensitivity Specificity

Area Under ROC

Curve

Dominguez et al.

(2016)[3]

Genetic Test

(C/T-13910)
82% 68% 0.75

Casellas et al.

(2025)[4]

Concordance of

LBT & Genetic

Test

>90% 68% Not Reported

Estévez-

Vázquez et al.

(2013)[5]

Intestinal Biopsy >90% >90% >0.9
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Table 2: Genetic

Testing (C/T-13910)

- Diagnostic

Accuracy

Study Reference Standard Sensitivity Specificity

Casellas et al. (2025)

[4]

Concordance of LBT

& Gaxilose Test
>90% 95%

Marton et al. (2012)[6]
Lactose Tolerance

Test
94% 90%

Marton et al. (2012)[6] Hydrogen Breath Test 88% 85%

Experimental Protocols
Gaxilose Test Protocol
The Gaxilose test is a straightforward procedure involving oral administration of Gaxilose and

subsequent urine collection.

Materials:

0.45 g of Gaxilose (4-galactosylxylose) oral solution.[1][5]

Sterile urine collection containers.

Spectrophotometer or other equipment for D-xylose quantification.

Procedure:

The patient should fast overnight.

The first morning urine is voided and discarded.[1]

A single oral dose of 0.45 g of Gaxilose, dissolved in water, is administered to the patient.[1]

[5]
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All urine is collected for a period of 5 hours following Gaxilose administration.[1] Some

protocols may involve separate collections for 0-4 hours and 4-5 hours.[5]

The total volume of the collected urine is measured.

The concentration of D-xylose in the urine is determined using a validated analytical method

(e.g., colorimetric assay).

The total amount of D-xylose excreted is calculated. A cut-off value is used to differentiate

between normal lactase activity and hypolactasia.

Genetic Testing Protocol (PCR-RFLP for C/T-13910)
Genetic testing for the C/T-13910 polymorphism is a common method to determine the genetic

predisposition for adult-type hypolactasia. The following protocol describes a general

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.

Materials:

Buccal swabs or whole blood for genomic DNA extraction.

DNA extraction kit.

PCR primers specific for the C/T-13910 region of the MCM6 gene.

Taq polymerase and PCR buffer.

Restriction enzyme (e.g., CviJI) that recognizes the polymorphism.[7]

Agarose gel and electrophoresis equipment.

DNA visualization agent (e.g., ethidium bromide).

Procedure:

DNA Extraction: Genomic DNA is isolated from buccal cells or whole blood using a

commercial kit.
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PCR Amplification: The DNA region containing the C/T-13910 polymorphism is amplified

using PCR with specific primers.[7]

PCR cycling conditions: An initial denaturation step is followed by multiple cycles of

denaturation, annealing, and extension, and a final extension step.

Restriction Digestion: The PCR product is incubated with a restriction enzyme that

specifically cuts the DNA at the polymorphic site in one of the alleles (e.g., the C allele).[7]

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel

electrophoresis.

Genotype Determination: The pattern of DNA bands on the gel reveals the genotype:

C/C Genotype (Hypolactasia): The restriction enzyme cuts the PCR product, resulting in

smaller DNA fragments.

T/T Genotype (Lactase Persistence): The PCR product remains uncut as the enzyme

recognition site is absent.

C/T Genotype (Lactase Persistence): Both cut and uncut fragments will be present.

Visualizing the Methodologies
The following diagrams illustrate the workflows and the logical relationship between the

Gaxilose test and genetic testing for diagnosing hypolactasia.
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Caption: Workflow of the Gaxilose test for hypolactasia diagnosis.
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Caption: Workflow of genetic testing for hypolactasia (PCR-RFLP).
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Caption: Logical relationship between genotype and phenotype in hypolactasia diagnosis.

Discussion and Conclusion
Both the Gaxilose test and genetic testing offer valuable, non-invasive approaches to the

diagnosis of hypolactasia, each with its own strengths and limitations.

The Gaxilose test provides a direct measure of lactase enzyme activity, reflecting the current

physiological state of the individual. This makes it particularly useful for identifying both primary

and secondary causes of hypolactasia.[1] However, its accuracy can be influenced by factors

affecting gastrointestinal transit and renal function.
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Genetic testing, conversely, identifies a genetic predisposition to primary adult-type

hypolactasia. It is highly specific for this condition and is not affected by transient factors that

might influence a functional test.[4] A key limitation is its inability to detect secondary

hypolactasia, which can result from intestinal damage due to conditions like celiac disease or

gastroenteritis.[1] Furthermore, the prevalence of specific polymorphisms associated with

lactase persistence can vary among different ethnic populations, potentially limiting the

universal applicability of tests targeting only the C/T-13910 variant.

In conclusion, the choice between the Gaxilose test and genetic testing depends on the

specific clinical or research question. Genetic testing is an excellent tool for confirming a

diagnosis of primary adult-type hypolactasia. The Gaxilose test, by measuring enzyme

function, offers a broader diagnostic scope that includes secondary causes of lactase

deficiency. In certain scenarios, a combination of both tests may provide the most

comprehensive diagnostic information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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